molecular formula C24H22N2 B12611140 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole CAS No. 647841-37-0

4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole

Cat. No.: B12611140
CAS No.: 647841-37-0
M. Wt: 338.4 g/mol
InChI Key: JOXFOWIKGNLKIF-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole ( 647841-37-0) is a heterocyclic organic compound of the imidazole family with a molecular weight of 338.4 g/mol and the molecular formula C 24 H 22 N 2 . This compound is characterized by its unique structure featuring two phenyl groups and a 2,4,6-trimethylphenyl (mesityl) group attached to the imidazole core, which enhances its stability and makes it a valuable subject in chemical and pharmaceutical research . Scientific studies highlight its diverse biological activities and research applications. It has shown significant potential in anticancer research, where certain derivatives exhibit cytotoxic effects against various cancer cell lines, such as HT-29 colon cancer cells, potentially through mechanisms like COX-2 receptor interaction . The compound and its metal complexes have also been evaluated for their antimicrobial properties, demonstrating enhanced activity against various bacterial and fungal strains compared to parent ligands . Furthermore, π-extended derivatives of this imidazole have been explored as organic fluorophores, exhibiting solvatofluorochromic properties that are sensitive to solvent polarity, indicating their utility in sensor technology and materials science . The typical synthesis involves the condensation of benzil with 2,4,6-trimethylaniline in the presence of ammonium acetate under reflux conditions in glacial acetic acid . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

647841-37-0

Molecular Formula

C24H22N2

Molecular Weight

338.4 g/mol

IUPAC Name

4,5-diphenyl-1-(2,4,6-trimethylphenyl)imidazole

InChI

InChI=1S/C24H22N2/c1-17-14-18(2)23(19(3)15-17)26-16-25-22(20-10-6-4-7-11-20)24(26)21-12-8-5-9-13-21/h4-16H,1-3H3

InChI Key

JOXFOWIKGNLKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole typically involves the condensation of benzil with 2,4,6-trimethylaniline in the presence of ammonium acetate. The reaction is carried out under reflux conditions in glacial acetic acid. The general reaction scheme is as follows:

Benzil+2,4,6-Trimethylaniline+Ammonium Acetate4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole\text{Benzil} + \text{2,4,6-Trimethylaniline} + \text{Ammonium Acetate} \rightarrow \text{4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole} Benzil+2,4,6-Trimethylaniline+Ammonium Acetate→4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives exhibit anticancer properties. A study focusing on imidazole compounds demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited a binding affinity with the COX-2 receptor, suggesting potential as an anti-inflammatory and anticancer agent .

CompoundActivityBinding Affinity (kcal/mol)
2gAnalgesic-5.516
2aAnti-inflammatoryHigh
2bAnti-inflammatoryModerate

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In a comparative study, metal complexes derived from imidazole ligands demonstrated enhanced antimicrobial properties against various bacterial and fungal strains compared to their parent ligands .

Organic Fluorophores

4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole derivatives have been explored as organic fluorophores. A recent study synthesized π-extended derivatives that exhibited solvatofluorochromic properties useful for solvent polarity-sensitive applications. These compounds showed fluorescence changes in response to different solvent environments, indicating their potential in sensor technology .

PropertyObservation
SolvatofluorochromicYes
Fluorescence SensitivityStrong protic acids and fluoride anion

Case Study 1: Synthesis of Novel Imidazole Derivatives

A study synthesized a series of novel imidazole derivatives to evaluate their analgesic and anti-inflammatory effects. The findings highlighted that compound 2g showed significant analgesic activity (89% at 100 mg/kg b.w.), while others exhibited comparable anti-inflammatory activity to established drugs like diclofenac .

Case Study 2: Environmental Applications

Research into the environmental applications of imidazole derivatives has revealed their utility in developing chemosensors. The amphoteric nature of the imidazolyl group allows these compounds to respond sensitively to changes in pH or the presence of specific ions, making them suitable for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby blocking their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-1H-imidazole
  • 1-(2,4,6-Trimethylphenyl)-1H-imidazole
  • 4,5-Diphenyl-2-methyl-1H-imidazole

Uniqueness

4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is unique due to the presence of both diphenyl and trimethylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other imidazole derivatives.

Biological Activity

4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole (CAS No. 647841-37-0) is a heterocyclic organic compound belonging to the imidazole family. Its unique structure, characterized by two phenyl groups and a 2,4,6-trimethylphenyl group attached to the imidazole ring, positions it as a significant subject of research in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular Formula C24H22N2
Molecular Weight 338.4 g/mol
IUPAC Name 4,5-diphenyl-1-(2,4,6-trimethylphenyl)imidazole
CAS Number 647841-37-0
InChI Key JOXFOWIKGNLKIF-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study synthesized various derivatives of imidazole and tested their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these derivatives, certain compounds demonstrated promising antibacterial effects comparable to established antibiotics like Norfloxacin .

Anticancer Activity

The anticancer potential of 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole has been explored in various studies. For instance:

  • A study synthesized several novel imidazole derivatives and evaluated their cytotoxicity against colon (HT-29) and breast (MCF-7) cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects against HT-29 cells, leading to DNA fragmentation and apoptosis .
  • Another investigation highlighted that specific derivatives of imidazole showed enhanced activity against cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The compound's structural characteristics allow it to bind effectively to active sites on enzymes, potentially inhibiting their function. This interaction may extend to cellular membranes as well, altering their permeability and affecting overall cellular homeostasis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole in comparison to other imidazole derivatives:

Compound NameAnticancer ActivityAntibacterial Activity
4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole Significant against HT-29 cellsModerate against S. aureus
4,5-Diphenyl-1H-imidazole ModerateLow
1-(2,4,6-trimethylphenyl)-1H-imidazole LowHigh

This table illustrates that while 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole has notable anticancer properties compared to its structural analogs, its antibacterial efficacy is moderate.

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